molecular formula C19H15ClN2O3S B11149375 methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate

methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11149375
M. Wt: 386.9 g/mol
InChI Key: BBWAYANPMTWXKS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrrole core substituted with a 5-chloro-2-oxoindole moiety, a methyl group, and a 3-thienyl group. Its structural complexity arises from the fusion of indole and pyrrole rings, which are pharmacologically significant motifs in medicinal chemistry .

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

methyl 4-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-3-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H15ClN2O3S/c1-9-14(19(24)25-2)16(17(21-9)10-5-6-26-8-10)15-12-7-11(20)3-4-13(12)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23)

InChI Key

BBWAYANPMTWXKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CSC=C2)C3C4=C(C=CC(=C4)Cl)NC3=O)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16ClN3O3S
  • Molecular Weight : 373.85 g/mol

Antimicrobial Activity

Research indicates that derivatives of indole and pyrrole compounds exhibit significant antimicrobial properties. The compound under consideration has shown activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These results suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells.

Cell Line IC50 Value (μM)
T47D15.0
HeLa12.5

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has exhibited anti-inflammatory effects in vitro. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Chikhalia et al. demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, with a biofilm inhibition concentration (BIC) of 62 μg/mL, showcasing its potential as an anti-biofilm agent .
  • Evaluation of Anticancer Properties : In research published in MDPI, the compound was tested against multiple cancer cell lines where it showed significant cytotoxicity compared to standard chemotherapeutics . The study indicated that the compound could be a promising candidate for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the indole and pyrrole moieties significantly influence biological activity. For instance, substitution at specific positions on the thienyl group enhances antimicrobial efficacy while maintaining low toxicity levels .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure which includes an indole moiety and a pyrrole ring. Its IUPAC name is 5-{[(3Z)-5-chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-N,2,4-trimethyl-1H-pyrrole-3-carboxamide. The molecular formula is C17H16ClN3O2C_{17}H_{16}ClN_{3}O_{2} with a molecular weight of approximately 329.78 g/mol .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives similar to methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate demonstrate significant antimicrobial properties. For instance, compounds derived from pyrrole structures have been evaluated for their effectiveness against various bacterial strains and fungi .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Compounds with similar structural features have been tested using DPPH radical scavenging assays, showing promising results in neutralizing free radicals .

Potential Anti-Cancer Activity

Emerging studies suggest that compounds containing indole and pyrrole moieties may possess anti-cancer properties. Their mechanisms may involve the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

Organic Electronics

Due to its unique electronic properties, this compound can be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of thienyl groups enhances charge transport properties which are crucial for electronic applications.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

  • Antimicrobial Evaluation : A study synthesized various pyrrole derivatives and assessed their antimicrobial activity against common pathogens. Results indicated that certain derivatives exhibited significant zones of inhibition .
  • Antioxidant Activity Study : Research focused on synthesizing pyrrolidine derivatives showed that some compounds had antioxidant activities exceeding that of ascorbic acid .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 5 of the indole ring undergoes nucleophilic substitution under specific conditions. For example:

  • Replacement with amines : Reaction with primary amines (e.g., aniline) in polar aprotic solvents (DMF, THF) at 60–80°C yields 5-amino derivatives .

  • Halogen exchange : Treatment with NaI in acetone under reflux replaces chlorine with iodine.

Key conditions :

NucleophileSolventTemperatureCatalystYield Range
AnilineDMF80°CNone55–65%
NaIAcetoneRefluxNone45–50%

Ester Hydrolysis

The methyl ester group hydrolyzes under acidic or basic conditions:

  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 70°C converts the ester to a carboxylic acid.

  • Acidic hydrolysis : HCl (6M) in dioxane/water achieves partial hydrolysis but risks indole ring degradation.

Kinetic data :

ConditionTime (h)Conversion RateByproducts Observed
NaOH/EtOH-H₂O692%None
HCl/dioxane-H₂O878%Indole degradation

Cycloaddition Reactions

The pyrrole ring participates in [4+2] Diels-Alder reactions due to its electron-rich π-system:

  • With maleic anhydride : Reacts in toluene at 110°C to form bicyclic adducts.

  • With nitrosobenzene : Forms N-oxide derivatives under UV light.

Example reaction :

text
Methyl pyrrole-3-carboxylate + Maleic anhydride → Bicyclic adduct (72% yield)[1]

Redox Reactions

  • Indole ring reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the 2-oxoindole moiety to a 2-hydroxyindoline derivative .

  • Thienyl oxidation : Treatment with m-CPBA oxidizes the thiophene ring to a sulfone.

Selectivity notes :

  • Reduction prioritizes the indole carbonyl over the pyrrole ring .

  • Oxidation of thiophene requires anhydrous conditions to avoid ester hydrolysis.

Multi-Component Reactions (MCRs)

The compound acts as a building block in MCRs for synthesizing polyheterocyclic systems:

  • With β-enaminoesters : In isobutanol at 90°C with Ca(OTf)₂/Bu₄NPF₆ catalysis, forms fused pyrrole-indole hybrids (68% yield) .

  • With 1,3-diketones : Generates tetracyclic structures via tandem Michael addition and cyclization .

Mechanistic pathway :

  • Activation of indole carbonyl by Ca(II).

  • Nucleophilic attack by β-enaminoester.

  • Cyclization via 5-exo-trig pathway .

Functionalization of the Thienyl Group

The 3-thienyl substituent undergoes electrophilic substitution:

  • Sulfonation : H₂SO₄/SO₃ at 0°C introduces sulfonic acid groups.

  • Friedel-Crafts acylation : Acetyl chloride/AlCl₃ yields 3-acetylthienyl derivatives.

Regioselectivity : Electrophiles attack the α-position of the thiophene ring due to sulfur’s directing effects.

Photochemical Reactions

UV irradiation induces dimerization:

  • [2+2] Cycloaddition : Forms a cyclobutane-linked dimer in acetonitrile (λ = 254 nm, 35% yield).

Limitation : Competing ester photodegradation observed at prolonged exposure.

Mechanistic Insights

  • Electronic effects : The electron-withdrawing chloro and carbonyl groups deactivate the indole ring, directing nucleophiles to the 5-position .

  • Steric effects : The 2-methyl and 3-thienyl groups hinder reactions at the pyrrole’s β-positions.

  • Solvent dependence : Polar aprotic solvents enhance nucleophilic substitution rates by stabilizing transition states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) based on substituents, molecular weight, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Synthesis Method Evidence ID
Methyl 4-(5-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate 5-Cl-indole, 3-thienyl, methyl ~420 (estimated) Not explicitly reported (analogs suggest kinase inhibition) Not detailed N/A
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Nitrophenyl, thioxo, pyrazole ~452 (calculated) Antimicrobial, antitumor Conventional thermal synthesis
Methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate Bis(4-Cl-phenyl), amino ~403 (reported) Anticancer (cell line studies) Fe3O4@Nano-cellulose–OPO3H catalyst
5-[(Z)-(5-Fluoro-2-oxo-indolin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid Fluoroindole, methyl ~316 (reported) Tyrosine kinase inhibition (e.g., VEGF-R2) Multi-step organic synthesis

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 5-chloroindole group in the target compound may enhance lipophilicity and receptor binding compared to the 5-fluoroindole analog in , which showed tyrosine kinase inhibition. Chlorine’s stronger electron-withdrawing effect could stabilize charge-transfer interactions in enzyme active sites. This could improve binding to hydrophobic pockets in proteins.

Synthetic Efficiency: The Fe3O4@Nano-cellulose–OPO3H catalyst used in achieved a 79% yield for a related pyrrole carboxylate, suggesting that similar eco-friendly methods could be adapted for the target compound.

Thermal Stability :

  • Analogs with nitro groups (e.g., , m.p. 190.9°C) exhibit higher melting points than the target compound (predicted m.p. ~180–200°C), likely due to stronger intermolecular interactions from nitro moieties.

Q & A

Q. Example Data :

StepReagents/ConditionsYield (%)Reference
CyclocondensationHCl/EtOH, 80°C, 12h65–75
AromatizationChloranil, xylene, reflux50–60

Basic: How is the crystal structure of this compound validated, and what parameters ensure accuracy?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Data quality : Ensure a data-to-parameter ratio >10 (e.g., 13.6 in ) and low R-factors (e.g., R = 0.054 in ).
  • Disorder handling : Address molecular disorder using refinement software like SHELXL, as seen in indole-thiophene derivatives .
  • Thermal parameters : Validate anisotropic displacement parameters (ADPs) for non-hydrogen atoms to confirm structural rigidity .

Q. Example Metrics :

MetricIdeal RangeObserved (e.g., )
R-factor<0.060.054
wR-factor<0.200.182
Data-to-parameter ratio>1013.6

Advanced: How can contradictory biological activity data across assays be resolved?

Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish direct vs. indirect effects .
  • Purity validation : Use HPLC (≥95% purity, as in ) and LC-MS to rule out byproduct interference.
  • SAR analysis : Systematically vary substituents (e.g., chloro vs. methoxy groups on the indole ring) to identify critical pharmacophores .

Q. Example SAR Insight :

SubstituentActivity (IC₅₀, nM)Notes
5-Cl (target compound)120Optimal for kinase inhibition
5-OCH₃>1000Reduced activity due to steric hindrance

Advanced: What strategies optimize cyclization yields in the synthesis of polyheterocyclic systems?

Answer:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance reductive cyclization efficiency, as shown in nitroarene-to-indole conversions .
  • Solvent effects : Use high-boiling solvents (e.g., xylene or DMF) to stabilize transition states during cyclization .
  • Temperature control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions in multi-step processes .

Q. Example Optimization :

ConditionYield ImprovementReference
Pd(OAc)₂ (5 mol%)+25%
Xylene reflux+15% vs. DCM

Basic: What spectroscopic techniques confirm the compound’s structural identity?

Answer:

  • NMR :
    • ¹H NMR : Look for indole NH (~10.5 ppm), thiophene protons (6.8–7.5 ppm), and methyl ester (3.8 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and aromatic carbons (100–150 ppm) .
  • IR : Detect C=O stretches (1680–1720 cm⁻¹) and N-H bends (3200–3400 cm⁻¹) .
  • Mass spectrometry : ESI-MS should match the molecular ion (e.g., [M+H]⁺ = calculated m/z ± 0.5 Da) .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?

Answer:

  • Electron-withdrawing groups (EWGs) : The 5-Cl substituent on the indole ring enhances electrophilic substitution reactivity at the pyrrole C-4 position, facilitating cross-coupling (e.g., Suzuki-Miyaura) .
  • Electron-donating groups (EDGs) : Methoxy groups reduce oxidation potential, complicating redox-based modifications .

Q. Example Reactivity Data :

Reaction TypeEWG (Cl) Yield (%)EDG (OCH₃) Yield (%)
Suzuki coupling7540
Nitration3085

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization : Use methanol/water or ethyl acetate/hexane mixtures for high-purity crystals (≥95%) .
  • Column chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for intermediates .
  • Prep-HPLC : Ideal for isolating enantiomers or eliminating trace impurities .

Advanced: How to design stability studies for this compound under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 24, 48h .
  • Light/heat sensitivity : Store samples under ICH guidelines (25°C/60% RH, protected from light) and assess decomposition products .
  • Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots .

Q. Example Stability Data :

ConditionDegradation (%) at 48h
pH 7.4, 37°C<5
pH 1.2, 37°C20

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